

INY-03-041 Trihydrochloride: A Technical Overview of its Anti-Proliferative Efficacy

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Compound of Interest		
Compound Name:	INY-03-041 trihydrochloride	
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Introduction

INY-03-041 trihydrochloride is a potent and highly selective, second-generation proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] The hyperactivation of this pathway is a common feature in a wide array of human cancers, making AKT a prime therapeutic target.[1][2][4]

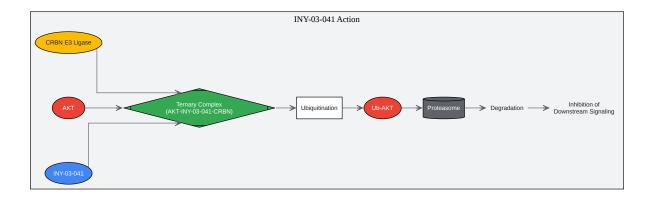
INY-03-041 is a heterobifunctional molecule that consists of an ATP-competitive AKT inhibitor, GDC-0068 (also known as Ipatasertib), linked to lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][4][5] This design enables INY-03-041 to recruit all three AKT isoforms (AKT1, AKT2, and AKT3) to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][4] This document provides an in-depth technical guide on the anti-proliferative effects of INY-03-041, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of INY-03-041 is to induce the degradation of AKT through the ubiquitin-proteasome system. This is achieved by the PROTAC's ability to form a ternary complex between the target protein (AKT) and an E3 ubiquitin ligase (CRBN). This proximity



facilitates the transfer of ubiquitin molecules to AKT, marking it for destruction by the 26S proteasome. The degradation of AKT leads to a sustained inhibition of its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.



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Mechanism of Action of INY-03-041.

Quantitative Data In Vitro Inhibitory and Degradative Activity

INY-03-041 demonstrates potent inhibition of all three AKT isoforms.[5][6][7] Furthermore, it induces robust degradation of these isoforms in a dose- and time-dependent manner.[5][7]

Table 1: In Vitro Inhibitory Activity of INY-03-041 against AKT Isoforms



Isoform	IC50 (nM)
AKT1	2.0[5][6][7]
AKT2	6.8[5][6][7]
AKT3	3.5[5][6][7]

Table 2: Effects of INY-03-041 on AKT Degradation in MDA-MB-468 Cells[5][7]

Treatment Condition	Outcome		
Dose-dependent (10-1000 nM, 12h)	Maximal degradation observed between 100 and 250 nM.[5][7]		
Time-dependent (250 nM)	Partial degradation within 4 hours, with progressive loss up to 24 hours.[5]		
High concentrations (≥500 nM)	Diminished AKT degradation, indicative of a "hook effect".[5][7]		

Anti-Proliferative Effects in Cancer Cell Lines

INY-03-041 exhibits enhanced anti-proliferative effects compared to its parent AKT inhibitor, GDC-0068, in various cancer cell lines.[1][2] This enhanced potency is particularly notable in cell lines sensitive to AKT pathway inhibition.[1][2]

Table 3: Anti-proliferative Activity of INY-03-041 in Cancer Cell Lines



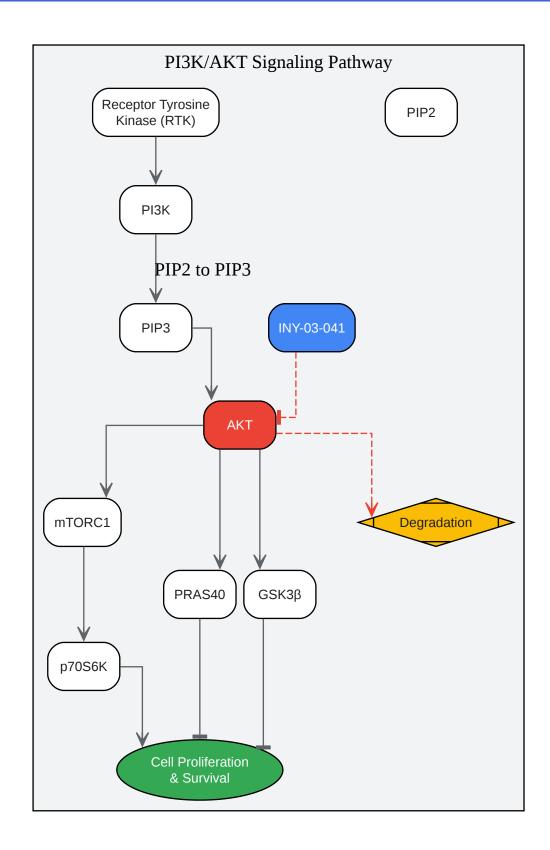
Cell Line	Cancer Type	Key Mutations	INY-03-041 GR50 (nM)	GDC-0068 GR50 (nM)	Fold Increase in Potency
ZR-75-1	Breast Cancer	PIK3CA mutant	16[1][2][8]	229[1][2]	14.3
T47D	Breast Cancer	PIK3CA mutant	-	-	-
LNCaP	Prostate Cancer	PTEN null	-	-	-
MCF-7	Breast Cancer	PIK3CA mutant	-	-	-
MDA-MB-468	Triple- Negative Breast Cancer	PTEN null, TP53 mutant	-	-	Enhanced effect observed[1] [5]
HCC1937	Breast Cancer	PTEN null, TP53 mutant	-	-	Enhanced effect observed[1] [5]

GR50 values represent the concentration required to achieve a 50% reduction in the growth rate. Data for T47D, LNCaP, and MCF-7 were qualitatively described as sensitive to INY-03-041.[1][2]

Effects on Downstream Signaling

A key advantage of INY-03-041 is its ability to induce prolonged inhibition of downstream AKT signaling, which persists for up to 96 hours even after the compound is washed out.[1][2][4] This is in stark contrast to reversible inhibitors like GDC-0068, where signaling rebounds after compound removal.[2] This sustained effect is attributed to the time required for the cell to resynthesize the AKT protein.[2]





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PI3K/AKT Signaling and INY-03-041 Inhibition.



Experimental ProtocolsCell Culture and Reagents

- Cell Lines: MDA-MB-468, HCC1937, ZR-75-1, T47D, LNCaP, and MCF-7 cells can be obtained from the American Type Culture Collection (ATCC).
- Culture Media: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Reagents: INY-03-041 trihydrochloride and GDC-0068 can be sourced from commercial suppliers such as MedChemExpress.

Western Blotting for AKT Degradation and Signaling

- Cell Lysis: Seed cells in 6-well plates and treat with various concentrations of INY-03-041 or GDC-0068 for the desired time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, phospho-PRAS40 (T246), total PRAS40, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation/Growth Rate (GR) Inhibition Assay

 Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment.

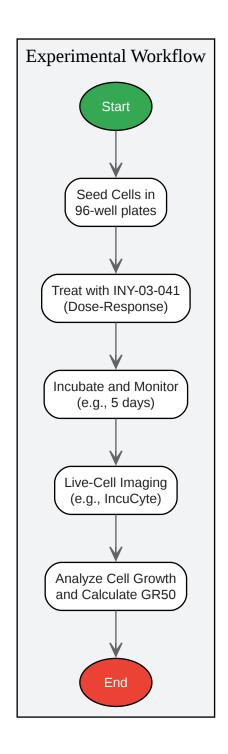
Foundational & Exploratory





- Drug Treatment: After 24 hours, treat cells with a range of concentrations of INY-03-041,
 GDC-0068, or a vehicle control (DMSO).
- Data Acquisition: Monitor cell proliferation over several days (e.g., 5 days) using a live-cell imaging system such as the IncuCyte. Acquire phase-contrast images at regular intervals (e.g., every 4-6 hours).
- Data Analysis: Analyze the images to determine the cell confluence over time. Calculate the growth rate for each condition and determine the GR50 values using specialized software or by fitting the data to a dose-response curve.





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Workflow for GR Inhibition Assay.

Compound Washout Experiment

Treatment: Treat cells with 250 nM of INY-03-041 or GDC-0068 for 12 hours.



- Washout: After 12 hours, remove the drug-containing medium, wash the cells three times with fresh medium, and then add fresh drug-free medium.
- Time Course Analysis: Harvest cell lysates at various time points post-washout (e.g., 0, 24, 48, 72, and 96 hours).
- Western Blotting: Analyze the levels of pan-AKT and phospho-PRAS40 by Western blotting as described above to assess the duration of protein degradation and signaling inhibition.[2]

Conclusion

INY-03-041 trihydrochloride is a powerful PROTAC that effectively induces the degradation of all three AKT isoforms. This leads to a more potent and sustained anti-proliferative effect in cancer cells compared to traditional AKT inhibitors. The prolonged inhibition of downstream signaling, even after compound removal, highlights a significant pharmacological advantage of this degradation-based approach.[1][2][4] The data and protocols presented in this guide underscore the potential of INY-03-041 as a valuable tool for cancer research and a promising candidate for further therapeutic development.

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